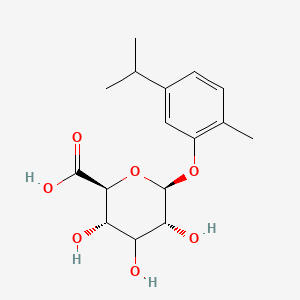

Carvacrol-b-D-glucuronide

Description

Overview of Phase II Biotransformation Reactions

Biotransformation is the process by which the body chemically modifies substances, making them more water-soluble and thus easier to excrete. fiveable.menih.gov This metabolic process is typically divided into Phase I and Phase II reactions. nih.gov Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on a molecule. fiveable.menih.gov

Following Phase I, or sometimes acting directly on compounds that already possess suitable functional groups, Phase II reactions involve the conjugation (attachment) of endogenous, polar molecules to the substrate. nih.govjove.com This conjugation significantly increases the water solubility and molecular weight of the compound, facilitating its elimination from the body through urine or bile. jove.com The primary Phase II conjugation reactions include:

Glucuronidation: The most common Phase II reaction, involving the addition of glucuronic acid. nih.govslideshare.net

Sulfation: The addition of a sulfonate group.

Glutathione conjugation: The attachment of glutathione.

Acetylation: The addition of an acetyl group.

Methylation: The addition of a methyl group. slideshare.netdrughunter.com

Amino acid conjugation: The attachment of amino acids like glycine (B1666218) or taurine. nih.gov

These reactions are catalyzed by a group of enzymes known as transferases. fiveable.me

Significance of Glucuronidation in the Metabolic Transformation of Phenolic Compounds

Glucuronidation is a particularly important metabolic pathway for phenolic compounds. nih.govresearchgate.net The hydroxyl group of phenols serves as a prime site for the attachment of glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govuef.fi This conjugation is a major mechanism for the detoxification and excretion of both naturally occurring and synthetic phenolic compounds. nih.govresearchgate.net

The addition of the highly polar glucuronic acid moiety dramatically alters the physicochemical properties of the phenolic compound, rendering it more water-soluble and readily excretable. jove.com This process is crucial as many phenolic compounds, while possessing beneficial biological activities, can be toxic at high concentrations. Glucuronidation effectively deactivates these compounds and facilitates their safe removal from the body. jove.comresearchgate.net The rate and extent of glucuronidation can vary between species, which can lead to significant differences in the metabolism and potential toxicity of phenolic compounds. nih.gov

Scope and Research Imperatives for Carvacrol-β-D-glucuronide Studies

The primary focus of research on Carvacrol-β-D-glucuronide is to understand its formation, distribution, and elimination from the body. nih.govscispace.com A key research imperative is to determine the specific UGT isoforms responsible for its synthesis. researchgate.net Furthermore, investigating the biological activities of Carvacrol-β-D-glucuronide itself is crucial to ascertain whether it retains, loses, or gains any of the properties of the parent carvacrol (B1668589) molecule. cymitquimica.comnih.gov Understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is essential for a complete picture of carvacrol's effects in the body. nih.govfrontiersin.org

Chemical Profile of Carvacrol-β-D-glucuronide

Carvacrol-β-D-glucuronide is the resulting compound when a glucuronic acid molecule is attached to the phenolic hydroxyl group of carvacrol. nih.gov

Chemical Structure and Formula

The chemical name for Carvacrol-β-D-glucuronide is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-isopropyl-2-methylphenoxy)tetrahydro-2H-pyran-2-carboxylic acid. clearsynth.com Its chemical formula is C₁₆H₂₂O₇. cymitquimica.comcymitquimica.com

Physicochemical Properties

The addition of the glucuronic acid group significantly alters the physicochemical properties of carvacrol. Carvacrol itself is a lipophilic (fat-soluble) liquid. nexusacademicpublishers.comresearcherslinks.com In contrast, Carvacrol-β-D-glucuronide is more water-soluble due to the polar carboxyl and hydroxyl groups of the glucuronic acid moiety. jove.com

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂O₇ cymitquimica.comclearsynth.comcymitquimica.com |

| Molecular Weight | 326.34 g/mol cymitquimica.comclearsynth.com |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the definitive identification and characterization of Carvacrol-β-D-glucuronide.

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Findings |

|---|---|

| ¹H NMR | Reveals signals corresponding to the aromatic protons of the carvacrol moiety and the protons of the glucuronic acid ring. scielo.br |

| ¹³C NMR | Shows characteristic signals for the carbon atoms of both the carvacrol and glucuronic acid structures, including the carbonyl carbon of the carboxylic acid. scielo.br |

| Mass Spectrometry (MS) | The negative ion mode would show a prominent [M-H]⁻ ion at m/z 717, which can be further fragmented to confirm the structure. scielo.br |

Metabolic Fate and Pharmacokinetic Profile

The formation of Carvacrol-β-D-glucuronide is a central aspect of the metabolic fate of carvacrol.

Formation of Carvacrol-β-D-glucuronide from Carvacrol

Following administration, carvacrol is rapidly metabolized. asm.org The primary metabolic pathway involves the conjugation of its phenolic group with glucuronic acid, forming Carvacrol-β-D-glucuronide. nih.govresearcherslinks.com This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver and intestines. nih.govuef.fi Sulfation, the addition of a sulfate (B86663) group, is another major conjugation pathway for carvacrol. nexusacademicpublishers.comnih.gov

Role in the Excretion of Carvacrol

The formation of Carvacrol-β-D-glucuronide is a critical step for the excretion of carvacrol from the body. nih.gov The increased water solubility of the glucuronide conjugate allows it to be efficiently eliminated, primarily through the urine. nexusacademicpublishers.comnih.gov Studies in rats have shown that a significant portion of administered carvacrol is excreted in the urine as its glucuronide and sulfate conjugates. nexusacademicpublishers.comresearcherslinks.com

Bioavailability and Distribution

While carvacrol itself is readily absorbed, its bioavailability is influenced by extensive first-pass metabolism, including glucuronidation. nih.govnih.gov The formation of Carvacrol-β-D-glucuronide in the liver and intestinal wall limits the amount of free carvacrol that reaches systemic circulation. nih.govnih.gov The distribution of Carvacrol-β-D-glucuronide throughout the body is expected to be different from that of carvacrol due to its increased polarity.

Biological Activities and Research Findings

Research into the biological activities of Carvacrol-β-D-glucuronide is ongoing to understand its physiological effects.

Comparison of Biological Activity with Parent Compound (Carvacrol)

A key area of investigation is how glucuronidation affects the biological activities of carvacrol, which is known for its antimicrobial, antioxidant, and anti-inflammatory properties. nexusacademicpublishers.comfrontiersin.org In many cases, glucuronidation leads to a decrease or loss of the parent compound's biological activity. unirioja.es However, the glucuronide conjugate could also potentially have its own unique biological effects.

Research on Antimicrobial and Other Potential Effects

While carvacrol exhibits potent antimicrobial activity, it is important to determine if Carvacrol-β-D-glucuronide retains any of this effect. cymitquimica.comnih.gov Some research suggests that carvacrol's antimicrobial action is dependent on its free hydroxyl group, which is masked during glucuronidation. scispace.com Therefore, it is hypothesized that Carvacrol-β-D-glucuronide may have reduced or no direct antimicrobial activity. Further research is needed to investigate other potential biological effects of this metabolite, such as any anti-inflammatory or antioxidant properties. frontiersin.org

Structure

3D Structure

Properties

Molecular Formula |

C16H22O7 |

|---|---|

Molecular Weight |

326.34 g/mol |

IUPAC Name |

(2S,3S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-5-propan-2-ylphenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)10(6-9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11?,12-,13+,14-,16+/m0/s1 |

InChI Key |

TZRSIUKJGIWYEN-ZXLQMTARSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(C)C)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Carvacrol β D Glucuronide

Uridine 5′-Diphospho-glucuronosyltransferases (UGTs) in Xenobiotic Glucuronidation

Glucuronidation is a major Phase II metabolic pathway responsible for the conjugation of a wide array of endogenous and exogenous compounds. nih.gov This reaction is mediated by UGTs, which are membrane-bound enzymes primarily located in the endoplasmic reticulum. researchgate.netingentaconnect.com UGTs catalyze the transfer of a glucuronic acid moiety from the high-energy donor molecule, UDPGA, to a substrate containing a nucleophilic functional group, such as a hydroxyl group found in phenolic compounds like carvacrol (B1668589). nih.govnih.gov In humans, the UGT superfamily is classified into families and subfamilies, including UGT1A and UGT2B, which are the most important for drug and xenobiotic metabolism. nih.govxenotech.com

Research has identified several UGT isoforms that are capable of catalyzing the glucuronidation of carvacrol. In vitro studies using human liver microsomes (HLMs), human intestinal microsomes (HIMs), and a panel of 12 recombinant human UGT isoforms have demonstrated that multiple enzymes can form a mono-glucuronide metabolite of carvacrol. nih.gov

| UGT Isoform | Activity Detected | Primary Site of Action | Significance |

|---|---|---|---|

| UGT1A9 | Yes | Liver | Major isoform in hepatic glucuronidation nih.govnih.gov |

| UGT1A7 | Yes | Intestine | Major isoform in intestinal glucuronidation nih.gov |

| UGT1A3 | Yes | Liver/Intestine | Contributes to glucuronidation nih.gov |

| UGT1A6 | Yes | Liver/Intestine | Contributes to glucuronidation nih.gov |

| UGT2B7 | Yes | Liver/Intestine | Contributes to glucuronidation nih.gov |

The ability of UGTs to metabolize a vast array of compounds is due to their broad but often overlapping substrate specificities. nih.gov However, these enzymes can also exhibit significant regioselectivity, meaning they preferentially catalyze conjugation at a specific position on a substrate that has multiple potential reaction sites. nih.govresearchgate.net This selectivity is crucial in determining the structure and biological activity of the resulting glucuronide metabolite.

For phenolic compounds, O-glucuronidation is primarily carried out by isoforms of the UGT1A subfamily. nih.gov The regioselective nature of these enzymes is largely determined by the size and shape of the substrate-binding pocket. nih.govresearchgate.net In the case of carvacrol, which has a single hydroxyl group, the glucuronidation reaction forms one mono-glucuronide product, Carvacrol-β-D-glucuronide. nih.gov The enzyme's active site accommodates the carvacrol molecule in an orientation that facilitates the nucleophilic attack of the phenolic hydroxyl group on the C1 position of the glucuronic acid moiety of UDPGA.

The efficiency of UGT-mediated reactions can be described by Michaelis-Menten kinetics. nih.gov Kinetic studies on carvacrol glucuronidation have been performed to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the key UGT isoforms. These parameters provide insight into the enzyme's affinity for the substrate and its catalytic capacity.

For carvacrol glucuronidation by human liver microsomes (HLMs), where UGT1A9 is the primary contributor, the apparent Km value has been determined. While specific Vmax values can vary depending on the experimental setup, the Km value reflects the substrate concentration at which the reaction rate is half of its maximum. Studies have shown that carvacrol can also act as an inhibitor of certain UGT isoforms, particularly UGT1A9, with reported inhibition constant (Ki) values of 5.7 µM (competitive inhibition) and 25.0 µM (noncompetitive inhibition) depending on the probe substrate used. nih.gov

| Probe Substrate | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|

| 4-methylumbelliferone (B1674119) (4-MU) | Competitive | 5.7 µM nih.gov |

| Propofol | Noncompetitive | 25.0 µM nih.gov |

Metabolic Pathways for Uridine 5′-Diphospho-α-D-Glucuronic Acid (UDPGA) Biosynthesis

The formation of Carvacrol-β-D-glucuronide is entirely dependent on the availability of the activated sugar co-substrate, UDPGA. nih.govusbio.net The biosynthesis of UDPGA is a crucial part of cellular metabolism, originating from glucose. researchgate.net

The pathway begins with the glycolytic intermediate, glucose-1-phosphate (G1P). nih.gov The key steps are:

Formation of UDP-glucose: Glucose-1-phosphate reacts with Uridine 5'-triphosphate (UTP), a reaction catalyzed by UDP-glucose pyrophosphorylase (UGP), to produce UDP-glucose. researchgate.net

Oxidation of UDP-glucose: UDP-glucose is then oxidized to UDPGA. This reaction is catalyzed by the NAD+-dependent enzyme UDP-glucose dehydrogenase (UGDH), which involves two successive oxidation steps at the C6 hydroxyl group of the glucose moiety. researchgate.netwikipedia.org

This pathway ensures a steady supply of UDPGA for conjugation reactions, which are essential for detoxification and the elimination of numerous compounds. researchgate.net

Cellular and Subcellular Localization of Glucuronidation Enzymes

The location of UGT enzymes within the body and the cell is a key determinant of their metabolic function. These enzymes are strategically positioned to encounter both endogenous compounds and xenobiotics absorbed from the environment.

The liver is the principal organ for drug and xenobiotic metabolism, and it is the major site of carvacrol glucuronidation. researchgate.netnih.govfrontiersin.org The high expression of various UGT isoforms, particularly UGT1A9, in the liver makes it highly efficient at conjugating carvacrol that enters systemic circulation. nih.govfrontiersin.org

In addition to the liver, significant glucuronidation activity occurs in extrahepatic tissues. The gastrointestinal tract, especially the small intestine, is a major site for the first-pass metabolism of orally ingested compounds. researchgate.net For carvacrol, the intestines play a crucial role, with UGT1A7 being the predominant isoform. nih.gov Other tissues where UGTs are expressed and may contribute to carvacrol metabolism include the kidneys, lungs, and skin. researchgate.netxenotech.com

At the subcellular level, UGTs are integral membrane proteins located in the endoplasmic reticulum (ER). researchgate.netkarger.comwashington.edu Their active site faces the lumen of the ER. washington.edu This localization implies that the co-substrate UDPGA, which is synthesized in the cytosol, must be transported into the ER lumen to be available for the conjugation reaction. washington.edu

Regulatory Mechanisms of UGT Expression and Activity

The expression and activity of UGT enzymes are not static but are regulated by a complex interplay of various factors. This regulation is critical as it determines the rate and extent of glucuronidation, thereby influencing the systemic exposure and clearance of numerous compounds, including carvacrol. The regulation of UGTs can be both receptor- and UGT isoform-specific. benthamdirect.com

A multitude of endogenous and environmental factors can modulate the capacity for glucuronidation. nih.gov These factors can lead to significant inter-individual variations in drug metabolism and response.

Endogenous Factors:

Genetic Variants: Polymorphisms in the genes encoding UGT enzymes can significantly alter their expression and activity. nih.govnih.gov For instance, genetic variations in UGT1A1 have been linked to altered metabolism of several drugs. researchgate.net

Age: The expression and activity of UGT enzymes change throughout the lifespan. Neonates, for example, have a lower capacity for drug glucuronidation due to the low expression of UGT enzymes. nih.gov

Gender: Gender-based differences in glucuronidation have been observed for certain substrates, which can be attributed to differing levels and activities of specific UGT isoforms. nih.gov

Disease States: Pathological conditions, particularly those affecting the liver such as cirrhosis and cancer, can lead to a decrease in glucuronidation capacity. nih.gov Experimental colitis has also been shown to downregulate the expression of hepatic UGT1A1 and UGT1A9. frontiersin.org

Hormonal Regulation: Endogenous substances like steroid hormones can act as regulators of UGT expression. nih.gov Nuclear receptors, including the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), play a crucial role in regulating UGT genes. benthamdirect.comnih.gov These receptors are activated by a wide range of endogenous and xenobiotic compounds.

Environmental Factors:

Dietary Components: Certain dietary constituents can influence UGT activity. For example, some flavonoids found in plant-based foods are known to be metabolized by UGTs and may also modulate their expression. researchgate.net

Xenobiotics: Exposure to various foreign compounds, including drugs and environmental pollutants, can induce or inhibit UGT expression and activity. nih.gov This is often mediated by xenobiotic-sensing nuclear receptors like PXR and CAR. benthamdirect.com For instance, smoking has been shown to induce the UGT1A family of enzymes. nih.gov

Herbal Remedies: Components of herbal medicines can also serve as substrates for UGT enzymes and can influence their activity, potentially leading to herb-drug interactions. nih.gov

The tables below provide a summary of research findings related to the factors influencing glucuronidation capacity.

Factors Affecting Glucuronidation Capacity

| Factor | Effect on Glucuronidation | References |

|---|---|---|

| Age | Neonates exhibit reduced glucuronidation capacity due to lower UGT enzyme expression. | nih.gov |

| Disease | Conditions like liver cirrhosis and cancer can decrease glucuronidation capacity. | nih.gov |

| Gender | Differences in glucuronidation activity have been observed between males and females for specific substrates. | nih.gov |

| Genetic Variants | Polymorphisms in UGT genes can lead to altered enzyme activity and drug metabolism. | nih.gov |

| Environmental Factors | Exposure to substances like cigarette smoke can induce the expression of UGT1A family enzymes. | nih.gov |

UGT Isoforms Involved in Carvacrol Glucuronidation

| UGT Isoform | Location of Major Activity | Reference |

|---|---|---|

| UGT1A9 | Liver | nih.gov |

| UGT1A7 | Intestines | nih.gov |

| rUGT1A3 | Catalyzes carvacrol glucuronidation in vitro. | nih.gov |

| rUGT1A6 | Catalyzes carvacrol glucuronidation in vitro. | nih.gov |

| rUGT2B7 | Catalyzes carvacrol glucuronidation in vitro. | nih.gov |

Metabolic Dynamics and Disposition of Carvacrol β D Glucuronide

Interplay of Glucuronidation with Efflux Transporters in Cellular Disposition

Glucuronidation is a critical detoxification pathway that attaches a hydrophilic glucuronic acid moiety to xenobiotics like carvacrol (B1668589). This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs) primarily in the liver, increases the water solubility and molecular weight of the parent compound, facilitating its excretion. However, the addition of the negatively charged glucuronic acid group effectively traps the newly formed Carvacrol-β-D-glucuronide within the cell, as it cannot readily diffuse across lipid membranes. Consequently, its removal from the cell is an active process, critically dependent on the coordinated action of efflux transporters. This synergy between the enzymatic conjugation by UGTs and transporter-mediated efflux is a controlling factor in the clearance of carvacrol.

The ATP-Binding Cassette (ABC) superfamily of transporters plays a pivotal role in the cellular disposition of numerous metabolites, including glucuronide conjugates. nih.gov These transporters use the energy from ATP hydrolysis to actively pump substrates across cellular membranes against a concentration gradient. youtube.comresearchgate.net For Carvacrol-β-D-glucuronide, the most relevant subfamilies are the Multidrug Resistance-Associated Proteins (MRPs, part of the ABCC family) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2).

Multidrug Resistance-Associated Proteins (MRPs) : Several MRP isoforms are well-documented transporters of glucuronide conjugates. MRP2 (ABCC2) is predominantly located on the apical membrane of hepatocytes and enterocytes, mediating the efflux of glucuronides into bile and the intestinal lumen, respectively. MRP3 (ABCC3), conversely, is found on the basolateral membrane of these cells, transporting conjugates into the bloodstream for subsequent renal elimination. Studies on other phenolic compounds, such as estrogen glucuronides, have demonstrated their transport by MRP2 and MRP3, suggesting these transporters are likely involved in the disposition of Carvacrol-β-D-glucuronide. nih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2) : BCRP is another key efflux transporter expressed on the apical membrane of the liver, intestine, and other barrier tissues. It is known to transport a wide range of substrates, including sulfate (B86663) and glucuronide conjugates. Research has shown that BCRP has a high affinity for certain glucuronidated metabolites and works in concert with UGTs to facilitate their elimination. researchgate.net For example, BCRP actively transports various estrogen glucuronides and flavonoid glucuronides, making it a strong candidate for the efflux of Carvacrol-β-D-glucuronide from cells. nih.govnih.gov

The coordinated activity of these transporters is crucial for preventing the intracellular accumulation of Carvacrol-β-D-glucuronide and directing its elimination from the body.

| Transporter (Gene) | Subcellular Location (Key Tissues) | Known Glucuronide Substrates/Analogs | Primary Direction of Transport |

|---|---|---|---|

| MRP2 (ABCC2) | Apical (Hepatocytes, Enterocytes) | Estradiol-17β-glucuronide, Bilirubin glucuronide | Cell to Bile/Intestinal Lumen |

| MRP3 (ABCC3) | Basolateral (Hepatocytes, Enterocytes) | Estrone-3-glucuronide, Morphine-3-glucuronide | Cell to Bloodstream |

| BCRP (ABCG2) | Apical (Hepatocytes, Enterocytes) | Estrone-3-glucuronide, Genistein glucuronide | Cell to Bile/Intestinal Lumen |

Enterohepatic Recirculation and its Impact on Glucuronide Disposition

Enterohepatic circulation is a physiological process involving the biliary excretion of a substance from the liver into the small intestine, followed by its subsequent reabsorption and return to the liver via the portal circulation. wikipedia.orgsemanticscholar.org This recycling mechanism can significantly prolong the half-life and systemic exposure of many drugs and their metabolites, including glucuronides. semanticscholar.org After its formation in the liver, Carvacrol-β-D-glucuronide can be actively transported into the bile by apical efflux pumps like MRP2 and BCRP. The bile is then released into the duodenum, carrying the conjugate into the gastrointestinal tract. As a large, hydrophilic molecule, Carvacrol-β-D-glucuronide itself is poorly reabsorbed from the intestine. Its fate at this stage is largely determined by the metabolic activity of the resident gut microbiota.

The gut microbiota possesses a vast enzymatic repertoire, including β-glucuronidase enzymes (gmGUS), which play a critical role in the metabolism of conjugated compounds. nih.govnih.gov These enzymes, produced by a range of bacterial phyla including Firmicutes and Bacteroidetes, catalyze the hydrolysis of the glycosidic bond in glucuronides. ucc.ie

When Carvacrol-β-D-glucuronide reaches the intestine, it becomes a substrate for these bacterial enzymes. The action of β-glucuronidase cleaves off the glucuronic acid moiety, regenerating the parent compound, carvacrol. researchgate.netresearcher.life This deconjugation process is a critical step in enterohepatic circulation for two main reasons:

Aglycone Regeneration : It liberates the more lipophilic aglycone (carvacrol), which, unlike its glucuronide conjugate, can be readily reabsorbed across the intestinal epithelium into the portal circulation.

Microbial Nutrition : The released glucuronic acid can be utilized by the bacteria as a carbon source, representing a form of metabolic symbiosis between the host and its microbiota. nih.gov

Once reabsorbed, carvacrol returns to the liver, where it can once again undergo glucuronidation, repeating the cycle. This process of excretion, deconjugation, and reabsorption effectively extends the residence time of carvacrol in the body.

| Bacterial Phylum | Genera Known to Exhibit β-Glucuronidase Activity | Relevance to Glucuronide Metabolism |

|---|---|---|

| Firmicutes | Clostridium, Faecalibacterium, Lactobacillus | Major contributors to β-glucuronidase activity in the human gut. |

| Bacteroidetes | Bacteroides | Possess diverse β-glucuronidase enzymes capable of hydrolyzing various glucuronides. |

| Proteobacteria | Escherichia, Klebsiella | Contribute to the pool of β-glucuronidase enzymes in the gut ecosystem. |

| Actinobacteria | Bifidobacterium | Some species possess β-glucuronidase activity, influencing conjugate metabolism. |

Intracellular and Subcellular Distribution Profiles of Carvacrol-β-D-glucuronide

Specific experimental data on the intracellular and subcellular distribution of Carvacrol-β-D-glucuronide are limited. However, its distribution profile can be inferred from its physicochemical properties and the established behavior of other glucuronide conjugates.

Following its synthesis by UGT enzymes located in the membrane of the endoplasmic reticulum (ER), Carvacrol-β-D-glucuronide is a hydrophilic, anionic molecule at physiological pH. These characteristics severely restrict its ability to passively diffuse across intracellular membranes, such as those of the mitochondria or nucleus. Therefore, its distribution is not uniform throughout the cell but is instead transient and highly compartmentalized.

Advanced Analytical Methodologies for Characterization of Carvacrol β D Glucuronide

High-Resolution Chromatographic Separations

Effective separation of Carvacrol-β-D-glucuronide from its parent compound, carvacrol (B1668589), and other endogenous matrix components is critical for accurate analysis. Due to the addition of the highly polar glucuronic acid moiety, Carvacrol-β-D-glucuronide has significantly different physicochemical properties compared to carvacrol.

Liquid Chromatography (LC) Method Development for Glucuronide Conjugates

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is the predominant technique for the separation of glucuronide conjugates. scispace.comnih.gov The development of a robust LC method for Carvacrol-β-D-glucuronide involves the careful optimization of several parameters to achieve efficient separation and good peak shape.

Stationary Phase: C18 columns are widely and successfully used for the separation of glucuronides. scispace.com These columns provide sufficient retention for the relatively nonpolar aglycone portion of the molecule while allowing the more polar glucuronide conjugate to elute under appropriate mobile phase conditions. For analysis of the aglycone, carvacrol, C18 columns are also standard. nih.govphcog.com

Mobile Phase: A typical mobile phase for the separation of glucuronide conjugates consists of an aqueous component and an organic modifier. scispace.com

The aqueous phase is often acidified with formic acid or acetic acid (typically 0.1%) to suppress the ionization of the carboxylic acid group on the glucuronic acid moiety, leading to better retention and peak shape on reversed-phase columns. scispace.com

Methanol and acetonitrile (B52724) are common organic modifiers used in a gradient elution mode. phcog.com A gradient program allows for the effective elution of both the polar glucuronide and any less polar, co-eluting metabolites or the parent compound, carvacrol. scispace.com

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar analytes, HILIC presents an alternative separation mechanism. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. This technique can increase the retention of very polar compounds that are not well-retained by reversed-phase chromatography. scispace.com In this mode, the elution order is reversed, with the more polar Carvacrol-β-D-glucuronide eluting after the less polar carvacrol. scispace.com

The table below outlines a typical starting point for LC method development for Carvacrol-β-D-glucuronide analysis.

| Parameter | Condition | Rationale |

| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Standard for retaining both the aglycone and its glucuronide; provides good resolution and efficiency. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape and retention for the acidic glucuronide moiety. scispace.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute compounds from the reversed-phase column. |

| Gradient | Start at low %B (e.g., 5-10%), ramp up to high %B (e.g., 95%) | Ensures elution of both the polar glucuronide conjugate and the less polar parent compound, carvacrol. |

| Flow Rate | 0.2 - 1.0 mL/min | Dependent on column internal diameter; optimized for best separation efficiency. |

| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV (approx. 275 nm for carvacrol) or Mass Spectrometry | UV for initial detection based on the carvacrol chromophore; MS for definitive identification. |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites like Carvacrol-β-D-glucuronide.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis of Glucuronides

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. Glucuronide conjugates exhibit a highly characteristic fragmentation pattern that is invaluable for their identification in complex mixtures.

The most common fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety. nih.gov This cleavage of the glycosidic bond results in a product ion corresponding to the aglycone.

Characteristic Neutral Loss: In MS/MS analysis, O-glucuronides like Carvacrol-β-D-glucuronide typically show a neutral loss of 176.0321 Da, which corresponds to the anhydroglucuronic acid moiety (C₆H₈O₆). nih.govacs.org Detecting this specific loss is a strong indicator of the presence of a glucuronide conjugate. nih.govacs.org

Aglycone Fragment Ion: The resulting product ion will have the mass-to-charge ratio (m/z) of the protonated or deprotonated carvacrol aglycone. This provides direct confirmation of the identity of the parent compound that was metabolized.

This characteristic fragmentation allows for the development of sensitive and specific MS/MS methods, such as neutral loss scanning or precursor ion scanning, to selectively screen for glucuronide conjugates within a biological sample. nih.govnih.gov

| Precursor Ion (Carvacrol-β-D-glucuronide) | Fragmentation Event | Key Product Ion | Mass of Neutral Loss (Da) |

| [M+H]⁺ (m/z 327.15) | Cleavage of glycosidic bond | [Carvacrol+H]⁺ (m/z 151.11) | 176.03 |

| [M-H]⁻ (m/z 325.14) | Cleavage of glycosidic bond | [Carvacrol-H]⁻ (m/z 149.09) | 176.03 |

Application of Electron-Activated Dissociation (EAD) for Localization of Glucuronidation Sites

While traditional collision-induced dissociation (CID) is effective for identifying the presence of a glucuronide, it can be challenging for localizing the exact site of conjugation on a complex molecule with multiple potential sites. nih.govtechnologynetworks.com This is because the high energy used in CID often cleaves the labile glycosidic bond first, losing the positional information. sciex.comresearchgate.net

Electron-Activated Dissociation (EAD) is a newer, alternative fragmentation technique that provides more detailed structural information. nih.gov EAD uses low-energy electrons to induce fragmentation, which can break more stable bonds within the aglycone while preserving the fragile bond linking the glucuronic acid to the parent molecule. sciex.comresearchgate.netnih.gov

Preservation of Conjugate Bond: EAD generates unique product ions where parts of the aglycone have fragmented, but the glucuronic acid moiety remains attached. nih.govsciex.com

Site-Specific Fragments: By analyzing these unique fragments, it is possible to definitively determine the attachment site of the glucuronide. For Carvacrol-β-D-glucuronide, EAD would produce fragments that confirm the glucuronic acid is attached to the phenolic oxygen, as opposed to a theoretical attachment to a different position if carvacrol were further metabolized (e.g., hydroxylated) prior to glucuronidation.

This makes EAD a superior tool for the definitive structural elucidation of glucuronide isomers, providing a higher level of confidence than CID alone. nih.govsciex.com

| Fragmentation Technique | Primary Cleavage Site | Advantage | Disadvantage |

| Collision-Induced Dissociation (CID) | Labile glycosidic bond | Good for confirming the presence of a glucuronide via neutral loss of 176 Da. nih.gov | Often fails to provide fragments that localize the conjugation site. nih.govresearchgate.net |

| Electron-Activated Dissociation (EAD) | Bonds within the aglycone core | Preserves the labile glucuronide linkage, generating site-specific fragment ions for unambiguous localization. sciex.comresearchgate.netnih.gov | May produce lower intensity fragment ions compared to CID. nih.gov |

Chemical Isotope Labeling Strategies for Enhanced Detection and Profiling of Glucuronides

The detection of low-abundance metabolites in complex biological matrices can be challenging. Chemical isotope labeling is a powerful strategy to enhance the sensitivity of MS detection and increase confidence in metabolite identification. nih.gov This involves derivatizing the analyte with a reagent that exists in both a light (e.g., containing ¹H) and heavy (e.g., containing ²H or ¹³C) isotopic form. acs.orgnih.gov

A common strategy for glucuronides involves labeling the carboxylic acid group of the glucuronic acid moiety. nih.gov

Derivatization Reagent: A reagent such as N,N-Dimethyl ethylenediamine (B42938) (DMED) can be used to label the carboxyl group. nih.gov The sample is split into two aliquots, one is treated with the light version (DMED-d₀) and the other with the heavy, deuterated version (DMED-d₆). acs.orgnih.gov

Enhanced Ionization: The incorporation of the DMED tag, which has a high proton affinity, can significantly improve the ionization efficiency of the glucuronide conjugate in positive-ion electrospray MS, leading to lower limits of detection (LODs). nih.gov

Characteristic Isotope Pattern: When the light- and heavy-labeled samples are mixed and analyzed by LC-MS, the Carvacrol-β-D-glucuronide will appear as a characteristic doublet of peaks with a specific mass difference (e.g., 6.037 Da for DMED-d₀/d₆). nih.gov This unique isotopic signature makes it easy to distinguish the labeled metabolite from background noise and endogenous interferences, thus increasing the confidence of its identification. nih.gov

This approach allows for more comprehensive profiling of glucuronides in a sample, significantly improving both detection sensitivity and the reliability of identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment of Conjugates

The conjugation of glucuronic acid to the phenolic hydroxyl group of carvacrol induces significant shifts in the NMR signals of both moieties. In the ¹H NMR spectrum, the aromatic protons of the carvacrol ring would be expected to show downfield shifts due to the electronic effects of the glucuronide linkage. The anomeric proton of the glucuronic acid moiety would appear as a characteristic doublet, with its coupling constant providing information about the β-configuration of the glycosidic bond.

Similarly, in the ¹³C NMR spectrum, the carbon atom of the carvacrol ring attached to the glycosidic oxygen would experience a noticeable downfield shift. The carbon signals of the glucuronic acid moiety would also be diagnostic, with the anomeric carbon appearing at a characteristic chemical shift. The definitive assignment of all proton and carbon signals would be achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Carvacrol-β-D-glucuronide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.8 - 7.2 | d | ~8.0 |

| H-4 | 7.0 - 7.4 | d | ~8.0 |

| H-6 | 6.7 - 7.1 | s | - |

| H-7 (CH) | 2.8 - 3.2 | sept | ~7.0 |

| H-8, H-9 (CH₃) | 1.1 - 1.3 | d | ~7.0 |

| H-10 (CH₃) | 2.1 - 2.3 | s | - |

| H-1' (Anomeric) | 4.8 - 5.2 | d | ~7.5 |

| H-2', H-3', H-4', H-5' | 3.2 - 4.0 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Carvacrol-β-D-glucuronide

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 155 |

| C-2 | 125 - 130 |

| C-3 | 115 - 120 |

| C-4 | 135 - 140 |

| C-5 | 145 - 150 |

| C-6 | 120 - 125 |

| C-7 (CH) | 30 - 35 |

| C-8, C-9 (CH₃) | 20 - 25 |

| C-10 (CH₃) | 15 - 20 |

| C-1' (Anomeric) | 100 - 105 |

| C-2', C-3', C-4', C-5' | 70 - 80 |

| C-6' (COOH) | 170 - 175 |

It is imperative to note that these are predicted values, and experimental verification through the synthesis and isolation of pure Carvacrol-β-D-glucuronide is essential for definitive structural confirmation.

Targeted Approaches for Detection and Profiling of Carvacrol-β-D-glucuronide in Complex Biological Matrices

The detection and quantification of Carvacrol-β-D-glucuronide in complex biological matrices such as plasma, urine, and tissue homogenates require highly sensitive and selective analytical methods. Targeted approaches, particularly those utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for this purpose.

The development of a targeted LC-MS/MS method involves several key steps. First, the chromatographic conditions are optimized to achieve efficient separation of Carvacrol-β-D-glucuronide from other endogenous and exogenous compounds in the biological sample. This typically involves the use of a reversed-phase C18 column with a gradient elution of mobile phases consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

Following chromatographic separation, the analyte is introduced into the mass spectrometer. For targeted analysis, the instrument is operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (typically the deprotonated molecule [M-H]⁻ in negative ionization mode for glucuronides) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest, providing excellent selectivity and minimizing interference from the complex biological matrix.

The selection of optimal MRM transitions and collision energies is crucial for achieving high sensitivity. While specific, experimentally determined MRM parameters for Carvacrol-β-D-glucuronide are not detailed in the available literature, they can be predicted based on the structure of the molecule. The precursor ion would be the molecular weight of Carvacrol-β-D-glucuronide minus a proton (m/z 325.1). A common and characteristic fragmentation for glucuronides is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the deprotonated aglycone, carvacrol (m/z 149.1). Another potential product ion could arise from the fragmentation of the glucuronic acid moiety.

Table 3: Hypothetical LC-MS/MS Parameters for the Targeted Analysis of Carvacrol-β-D-glucuronide

| Parameter | Value |

| Chromatographic Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z 325.1 |

| Product Ion (Q3) | m/z 149.1 (Carvacrol aglycone) |

| Collision Energy | To be optimized (typically 15-30 eV) |

Method validation is a critical component of targeted analysis, ensuring the reliability of the obtained data. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. Such validated methods are indispensable for pharmacokinetic studies, enabling the accurate determination of the concentration-time profiles of Carvacrol-β-D-glucuronide in various biological compartments following the administration of carvacrol.

Biological Relevance and Mechanistic Investigations of Carvacrol β D Glucuronide

Modulation of Endogenous Compound Homeostasis by Glucuronidation

Glucuronidation, a primary Phase II metabolic reaction, is essential for the detoxification and elimination of a wide array of substances. This process involves the conjugation of a substrate with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), rendering the compound more water-soluble and easier to excrete. nih.gov This pathway is not only crucial for processing foreign chemicals (xenobiotics) but also for regulating the levels of many endogenous compounds, thereby maintaining physiological homeostasis. nih.gov

The UGT enzyme family metabolizes numerous endogenous substances, including bilirubin, steroid hormones, thyroid hormones, and bile acids. nih.gov When a xenobiotic like carvacrol (B1668589) is introduced, it also becomes a substrate for these enzymes. This creates a scenario where the xenobiotic and endogenous molecules may compete for the same enzymatic active sites, potentially leading to metabolic disruptions and altered homeostasis of the body's own compounds.

Interactions with Steroid Hormones, Neurotransmitters, and Signaling Lipids

The enzymatic machinery responsible for the glucuronidation of carvacrol is also tasked with metabolizing critical endogenous signaling molecules. UGT enzymes play a significant role in the clearance of steroid hormones, and any inhibition of these enzymes can disrupt hormonal balance. nih.govnih.gov For instance, the inhibition of specific UGT isoforms by carvacrol could theoretically slow the metabolism and excretion of certain steroids, leading to their accumulation.

Role in Xenobiotic Biotransformation and Clearance Pathways

The biotransformation of xenobiotics is a defense mechanism to neutralize and eliminate potentially harmful foreign substances. mhmedical.com This process typically occurs in two phases. Phase I reactions introduce or expose functional groups on the xenobiotic, while Phase II reactions conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their removal. nih.gov

Glucuronidation is a quintessential Phase II pathway. nih.govnih.gov When carvacrol is ingested, it undergoes metabolism primarily in the liver and intestines, where UGT enzymes conjugate it with glucuronic acid to form Carvacrol-β-D-glucuronide. This conversion dramatically increases the hydrophilicity of the molecule, preventing its reabsorption and promoting its efficient elimination from the body, primarily through urine and bile. nih.gov The formation of Carvacrol-β-D-glucuronide is, therefore, a central step in the detoxification and clearance of the parent compound, determining its systemic exposure and duration of effect. mhmedical.com

Intrinsic Biological Activities of Glucuronide Conjugates (e.g., comparison with parent aglycone)

The parent compound, carvacrol, is recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects. nih.govresearchgate.netresearchgate.netnih.gov A critical question in pharmacology is whether the metabolites of an active compound retain any biological activity. In the case of glucuronidation, the addition of the bulky, hydrophilic glucuronic acid moiety often leads to a significant reduction or complete loss of the parent compound's activity.

The primary role of Carvacrol-β-D-glucuronide is considered to be that of an inactive metabolite destined for excretion. The conjugation process masks the phenolic hydroxyl group of carvacrol, which is believed to be crucial for many of its biological actions, such as its ability to disrupt microbial cell membranes. ffhdj.com While carvacrol itself exhibits potent antibacterial and antifungal properties, its glucuronide conjugate is generally presumed to be biologically inert in this regard. nih.govmdpi.com The pharmacological effects observed following carvacrol administration are therefore overwhelmingly attributed to the parent aglycone before it undergoes metabolic inactivation through glucuronidation.

Carvacrol-β-D-glucuronide as a Modulator of Enzymatic Activity (e.g., UGT inhibition)

While the glucuronide conjugate itself is largely inactive, the process of its formation—driven by the parent compound carvacrol—can significantly modulate enzymatic activity. Carvacrol has been identified as an inhibitor of specific UGT isoforms. nih.gov This inhibition is clinically important as it can lead to drug-drug interactions or interfere with the metabolism of endogenous compounds. nih.govevotec.com

In vitro studies have shown that carvacrol selectively inhibits the activity of UGT1A9. nih.gov The kinetics of this inhibition were found to be substrate-dependent. When using 4-methylumbelliferone (B1674119) as the substrate, carvacrol acted as a competitive inhibitor. However, with the substrate propofol, the inhibition was noncompetitive. nih.gov This demonstrates that carvacrol can directly interfere with the function of a key enzyme in drug and hormone metabolism. Such inhibition could slow the clearance of other drugs or endogenous substances metabolized by UGT1A9, potentially increasing their plasma concentrations and risk of toxicity. nih.gov

| Probe Substrate | Inhibition Type | Inhibition Kinetic Parameter (Ki) | Reference |

|---|---|---|---|

| 4-methylumbelliferone | Competitive | 5.7 µM | nih.gov |

| Propofol | Noncompetitive | 25.0 µM | nih.gov |

Future Directions and Emerging Research Paradigms for Carvacrol β D Glucuronide

Comprehensive Mapping of Carvacrol (B1668589) Glucuronidation Pathways Across Diverse Organisms

The biotransformation of carvacrol via glucuronidation is a critical detoxification pathway, primarily involving the esterification of its phenolic group. While this is known to be a major metabolic route, a detailed, comparative map of the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this conjugation across different species and tissues is still incomplete.

Research has identified that in humans, carvacrol glucuronidation is handled by multiple UGT isoforms, with distinct tissue-specific preferences. Studies using human liver microsomes (HLMs) and human intestinal microsomes (HIMs) have demonstrated that several UGTs can catalyze the formation of Carvacrol-β-D-glucuronide. In the liver, UGT1A9 has been identified as the predominant enzyme responsible for this process. In contrast, the intestinal glucuronidation of carvacrol appears to be primarily mediated by UGT1A7. Other isoforms, including UGT1A3, UGT1A6, and UGT2B7, have also shown activity towards carvacrol, indicating a broad enzymatic basis for its metabolism.

Future research must extend these findings to other organisms commonly used in preclinical studies, such as rodents, to build robust models for in vitro-in vivo extrapolation. Understanding species-specific differences in UGT expression and activity is crucial for accurately interpreting toxicological and pharmacological data. A comprehensive mapping initiative would involve systematic screening using recombinant UGTs from various species and analysis of tissue microsomes to create a detailed atlas of carvacrol glucuronidation.

| UGT Isoform | Tissue Location of Major Activity | Role in Carvacrol Glucuronidation | Supporting Evidence |

|---|---|---|---|

| UGT1A9 | Liver | Identified as the major isozyme responsible for glucuronidation in Human Liver Microsomes (HLMs). | Kinetic studies and experiments with recombinant UGTs confirm its primary role in hepatic metabolism. Carvacrol also acts as an inhibitor of UGT1A9. |

| UGT1A7 | Intestine | Plays a major role in glucuronidation within Human Intestinal Microsomes (HIMs). | Characterized as a key enzyme in the first-pass metabolism of carvacrol in the gut. |

| UGT1A3 | Liver, Intestine | Demonstrates activity in forming Carvacrol-β-D-glucuronide. | Incubations with recombinant human UGTs show metabolic activity. |

| UGT1A6 | Liver | Contributes to the glucuronidation of carvacrol. | Activity confirmed through studies with recombinant UGT isoforms. |

| UGT2B7 | Liver, Intestine | Involved in the glucuronidation of carvacrol. | Shown to metabolize carvacrol in experiments using a panel of recombinant UGTs. |

Advanced Computational Modeling and Molecular Docking for UGT-Substrate Interactions

To move from identifying active UGTs to understanding the molecular basis of their specificity, advanced computational approaches are essential. Molecular docking and molecular dynamics simulations can provide high-resolution insights into the binding of carvacrol within the active site of various UGT isoforms. While specific docking studies for carvacrol with UGTs are an emerging area, research on carvacrol and related compounds with other protein targets has established the utility of these methods.

These in silico studies can predict:

Binding Affinity: Calculating the binding free energy can help explain why certain UGT isoforms, like UGT1A9, are more efficient at metabolizing carvacrol than others.

Binding Pose: Determining the precise orientation of carvacrol in the enzyme's active site reveals the key interactions necessary for catalysis.

Key Amino Acid Residues: Identifying the specific amino acids that form hydrogen bonds or hydrophobic interactions with carvacrol can elucidate the structural basis of enzyme specificity.

For example, molecular docking of carvacrol and its derivatives with targets like nitric oxide synthase and various microbial enzymes has successfully identified critical binding interactions and correlated well with in vitro and in vivo activity. Applying these methodologies to the UGT superfamily will allow researchers to build predictive models of xenobiotic metabolism, aiding in the early assessment of drug-drug interactions and metabolic clearance pathways for novel carvacrol-based compounds.

Mechanistic Studies on the Interplay Between Glucuronidation and Efflux Transporters in Specific Biological Systems

The elimination of a xenobiotic via glucuronidation is a two-step process: the formation of the glucuronide conjugate by UGTs, followed by its export from the cell. Because Carvacrol-β-D-glucuronide is hydrophilic and negatively charged, it has limited ability to passively diffuse across cell membranes and relies on efflux transporters for its removal. This interplay between metabolism and transport is a critical control point in determining the ultimate disposition of carvacrol.

The primary families of efflux transporters responsible for handling glucuronide conjugates are the multidrug resistance-associated proteins (MRPs) and the breast cancer resistance protein (BCRP). These transporters are located on the apical and basolateral membranes of cells in key organs like the liver, intestine, and kidneys, directing the glucuronide into bile, the intestinal lumen, or blood for subsequent renal excretion.

Mechanistic studies are needed to identify precisely which transporters are responsible for Carvacrol-β-D-glucuronide efflux in different tissues. A compelling case study highlights this interplay, where carvacrol was used as a UGT1A9 inhibitor. In this system, inhibiting glucuronidation led to a significant reduction in the level of the subcellular glucuronide available for transport, demonstrating the tight coupling between UGT activity and the subsequent action of efflux transporters like P-glycoprotein (P-gp), BCRP, and MRPs. Future research using cellular models overexpressing specific transporters will be essential to determine the kinetics and specificity of Carvacrol-β-D-glucuronide transport.

| Transporter Family | General Function | Relevance to Carvacrol-β-D-glucuronide |

|---|---|---|

| Multidrug Resistance-Associated Proteins (MRPs/ABCC) | ATP-dependent efflux pumps that transport a wide range of organic anions, including glucuronide conjugates. MRP2 is key for biliary excretion, while MRP3 facilitates basolateral efflux into the blood. | Likely primary transporters for Carvacrol-β-D-glucuronide efflux from hepatocytes and enterocytes into bile and blood. |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | An ATP-dependent efflux transporter with broad substrate specificity, including many glucuronidated metabolites. | Potentially plays a significant role in the intestinal and hepatic efflux of Carvacrol-β-D-glucuronide, influencing its first-pass metabolism and systemic exposure. |

| P-glycoprotein (P-gp/ABCB1) | A well-characterized efflux transporter for a wide array of xenobiotics. | While primarily known for transporting parent drugs, its interplay with UGTs suggests it could influence the local concentration of substrates like carvacrol, indirectly affecting glucuronidation rates. |

Exploration of Carvacrol-β-D-glucuronide as a Biomarker for Metabolic States or Processes

The presence and concentration of Carvacrol-β-D-glucuronide in biological fluids like urine and plasma hold significant potential for its use as a biomarker. Measuring this metabolite could provide a window into various physiological and pathological states.

Emerging research paradigms for its use as a biomarker include:

Biomarker of Exposure: Quantifying Carvacrol-β-D-glucuronide can serve as a precise and reliable indicator of dietary intake of carvacrol-rich foods and essential oils, such as oregano and thyme.

Biomarker of Metabolic Health: The efficiency of glucuronidation is an important measure of hepatic and intestinal function. Altered levels of Carvacrol-β-D-glucuronide could signal changes in UGT enzyme activity related to liver disease, drug-induced enzyme modulation, or genetic polymorphisms.

Development of Novel Synthetic and Chemo-Enzymatic Strategies for Carvacrol-β-D-glucuronide Production

To enable detailed biological studies and to develop analytical standards, robust and efficient methods for producing pure Carvacrol-β-D-glucuronide are required. While carvacrol itself can be synthesized through various chemical methods, the synthesis of its glucuronide presents unique challenges related to stereochemistry and the need for protective groups.

Future research will likely focus on two main strategies:

Chemical Synthesis: This traditional approach involves the reaction of a suitably protected and activated glucuronic acid donor with carvacrol. The key challenges are achieving high stereospecificity to obtain the correct β-anomer and efficient deprotection without cleaving the desired glucuronide bond.

Chemo-enzymatic Synthesis: This modern approach combines the advantages of chemical synthesis with the high selectivity of enzymes. A typical strategy might involve a chemical step to form the initial glucuronide bond using protected substrates. Subsequently, specific enzymes, such as lipases or esterases, are used for the regioselective and chemoselective removal of protecting groups under mild conditions. This method often leads to higher yields, greater purity, and a more environmentally friendly process compared to purely chemical methods.

The development of these synthetic strategies is a critical enabling step for all other areas of Carvacrol-β-D-glucuronide research, providing the necessary material for pharmacological testing, transporter studies, and use as an analytical reference standard.

Q & A

Q. What are the optimal methods for synthesizing and characterizing Carvacrol-β-D-glucuronide in academic research settings?

Synthesis typically involves enzymatic or chemical conjugation of carvacrol with activated glucuronic acid derivatives (e.g., UDP-glucuronic acid in enzymatic methods). Characterization requires nuclear magnetic resonance (NMR) for structural elucidation and high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. Purity should be assessed via reverse-phase HPLC with UV detection (λ = 210–280 nm) .

Q. How can researchers detect and quantify Carvacrol-β-D-glucuronide in biological matrices such as plasma or urine?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient mobile phase (water/acetonitrile + 0.1% formic acid). Quantification requires stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What stability considerations are critical for storing Carvacrol-β-D-glucuronide in laboratory settings?

The compound is light- and moisture-sensitive. Store lyophilized samples at 2–8°C in amber vials under inert gas (e.g., argon). For short-term use (≤3 weeks), solutions in PBS (pH 7.4) are stable at 4°C, but long-term storage requires -80°C with cryoprotectants .

Q. Which sample preparation techniques minimize glucuronide hydrolysis during extraction from biological fluids?

Pre-cool solvents and equipment to 4°C. Use acidified organic solvents (e.g., methanol with 1% acetic acid) to inhibit endogenous β-glucuronidase activity. Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis HLB) improves recovery rates .

Advanced Research Questions

Q. How can researchers address challenges in separating Carvacrol-β-D-glucuronide from its isomeric forms during chromatographic analysis?

Optimize chiral chromatography using columns with cellulose-based stationary phases (e.g., Chiralpak IC). Adjust mobile phase pH (4.5–5.5) and temperature (25–35°C) to enhance resolution. Confirm isomer identity via tandem MS fragmentation patterns and comparison with synthetic standards .

Q. What experimental designs reconcile discrepancies between in vitro glucuronidation rates and in vivo pharmacokinetic data?

Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific enzyme expression (e.g., hepatic vs. intestinal UGT isoforms). Validate using dual radiolabeled studies (³H-carvacrol + ¹⁴C-glucuronic acid) to track metabolite distribution .

Q. How should researchers resolve contradictory data arising from different analytical conditions (e.g., ionization suppression in LC-MS)?

Perform matrix effect assessments using post-column infusion. Normalize results with internal standards and validate methods using incurred sample reanalysis (ISR). Cross-validate findings with orthogonal techniques like capillary electrophoresis (CE) or immunoassays .

Q. What strategies mitigate interference from endogenous glucuronides in complex biological matrices?

Employ selective enzymatic hydrolysis (e.g., β-glucuronidase from E. coli) to differentiate target analytes from background. Use high-field NMR (≥600 MHz) with cryoprobes to enhance sensitivity in identifying co-eluting metabolites .

Methodological Best Practices

- Quality Control : Include three-tiered QC samples (low, mid, high concentration) in each analytical batch .

- Data Validation : Adhere to FDA Bioanalytical Method Validation guidelines for precision (±15% deviation) and accuracy (85–115% recovery) .

- Ethical Compliance : For human studies, ensure IRB approval and document participant selection criteria (e.g., exclusion of individuals with Gilbert’s syndrome affecting UGT1A1 activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.